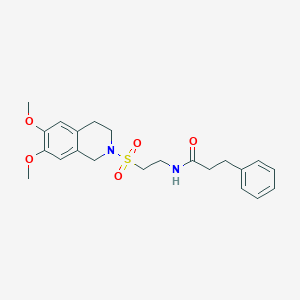
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex structure features functional groups such as sulfonyl, amide, and methoxy groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.
Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.
Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinones and related oxidation products.
Reduction: : Reduced amide or sulfonyl derivatives.
Substitution: : N-substituted or S-substituted analogs.
科学的研究の応用
Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.
Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.
Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.
作用機序
Molecular Targets and Pathways
The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.
類似化合物との比較
Similar Compounds
N-(2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide has a distinct three-dimensional conformation due to the dihydroisoquinoline ring, which may result in unique biological activities and chemical reactivity.
Well, that was a trip through the molecular world. Anything else catching your curiosity today?
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBBCAYYUIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)




![4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2985115.png)
![(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2985116.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985117.png)

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)
![1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2985125.png)

